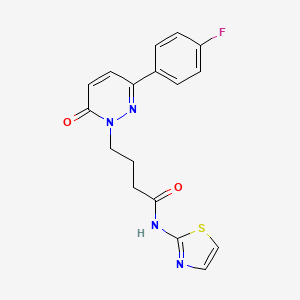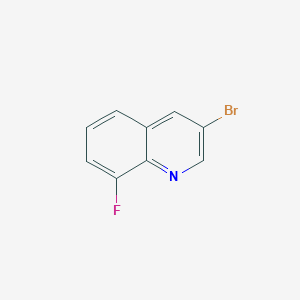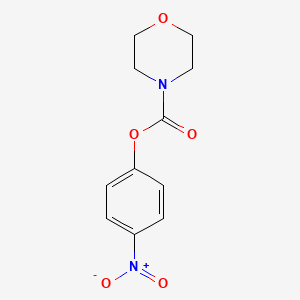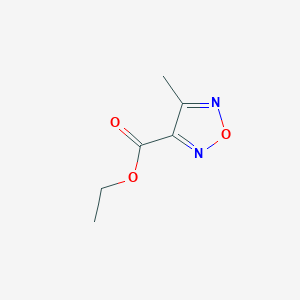![molecular formula C12H10F3NO4 B2452520 5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid CAS No. 874765-55-6](/img/structure/B2452520.png)
5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H10F3NO4 . It has a molecular weight of 273.21 . The IUPAC name for this compound is 5-oxo-1-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10F3NO3/c13-12(14,15)8-1-3-9(4-2-8)16-6-7(11(18)19)5-10(16)17/h1-4,7H,5-6H2,(H,18,19) . This indicates the presence of a pyrrolidine ring, a trifluoromethoxy group, and a carboxylic acid group in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 110-112 degrees Celsius .Applications De Recherche Scientifique
Spectroscopic Properties and Quantum Mechanical Study
- 5-Oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid has been studied for its spectroscopic properties using techniques such as FT-IR, NMR, UV, and quantum chemical methods. This research helps in understanding the molecular structure and properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and more (Devi, Bishnoi, & Fatma, 2020).
Potential Antibacterial Applications
- Derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid have been synthesized as potential antibacterial drugs. Their effectiveness against bacteria like Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa has been explored (Devi et al., 2018).
Chemical Synthesis and Structural Analysis
- The compound has been involved in the synthesis of complex chemical structures like 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, demonstrating its utility in advanced chemical synthesis and structural analysis (Lichitsky et al., 2010).
Metal-Organic Frameworks and Fluorescence Sensing
- Research has included the use of similar carboxylic acids in constructing lanthanide metal-organic frameworks, indicating potential applications in material science and selective fluorescence sensing (Song et al., 2019).
Antioxidant Activity
- Novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising antioxidant activities, outperforming known antioxidants like ascorbic acid in certain cases. This highlights its potential in pharmaceutical and health-related fields (Tumosienė et al., 2019).
Enantiomer Resolution and Chiral Discriminating Agents
- Certain enantiomers of derivatives have been explored as novel chiral resolving agents, indicating their importance in stereoselective synthesis and pharmaceutical applications (Piwowarczyk et al., 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO4/c13-12(14,15)20-9-3-1-8(2-4-9)16-6-7(11(18)19)5-10(16)17/h1-4,7H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGOMPWWQGMOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347886 |
Source


|
| Record name | 5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid | |
CAS RN |
874765-55-6 |
Source


|
| Record name | 5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

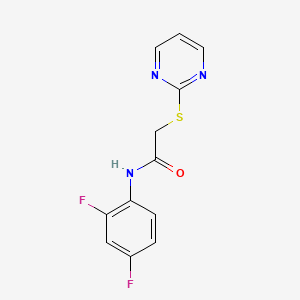
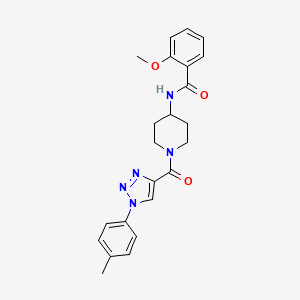
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2452440.png)
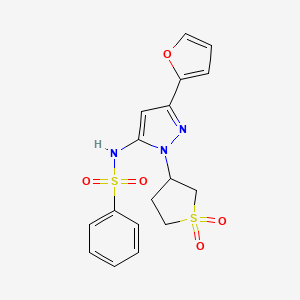
![N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2452443.png)
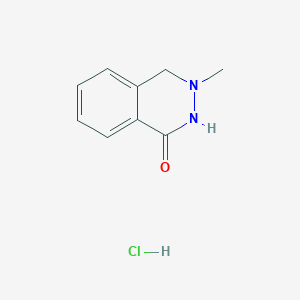
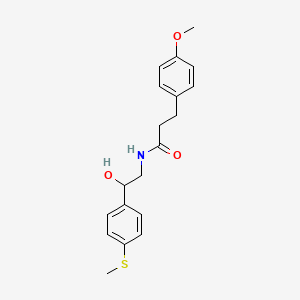
![methyl 5-ethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B2452450.png)
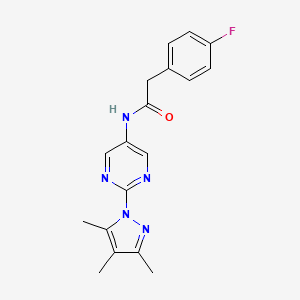
![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate](/img/structure/B2452453.png)
